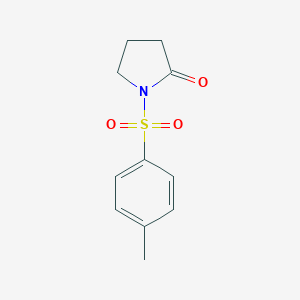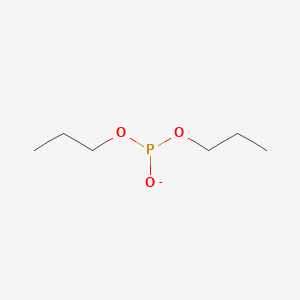
4-fluoro-N-phenylbenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-phenylbenzenecarbothioamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to a class of chemicals known as designer drugs, which are created in a laboratory to mimic the effects of illegal drugs such as marijuana. Despite being relatively new to the market, 4F-ADB has already gained a reputation as a dangerous and unpredictable substance, leading to its classification as a Schedule I controlled substance in the United States.
Mecanismo De Acción
Like other synthetic cannabinoids, 4-fluoro-N-phenylbenzenecarbothioamide works by binding to cannabinoid receptors in the brain. These receptors are part of the endocannabinoid system, which plays a role in regulating mood, appetite, and other physiological processes. By binding to these receptors, 4-fluoro-N-phenylbenzenecarbothioamide can produce a range of effects, including euphoria, relaxation, and altered perception.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-fluoro-N-phenylbenzenecarbothioamide are still not fully understood, but research has shown that it can have a range of effects on the body. In addition to its psychoactive effects, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-N-phenylbenzenecarbothioamide in lab experiments is its potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses than would be required with other compounds. However, its unpredictable effects and potential for harm make it a risky substance to work with, and researchers must take appropriate safety precautions when handling it.
Direcciones Futuras
There are many potential future directions for research on 4-fluoro-N-phenylbenzenecarbothioamide and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific cannabinoid receptors, potentially leading to the development of new treatments for a range of conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other physiological systems, which could help to inform public health policies and interventions.
Métodos De Síntesis
The synthesis of 4-fluoro-N-phenylbenzenecarbothioamide is a complex process that requires specialized knowledge and equipment. The most common method involves the reaction of 4-fluoroaniline with thionyl chloride to produce 4-fluorobenzene sulfonyl chloride. This intermediate is then reacted with N-phenyl-2-thiourea in the presence of a base to produce 4-fluoro-N-phenylbenzenecarbothioamide.
Aplicaciones Científicas De Investigación
Despite its reputation as a dangerous drug, 4-fluoro-N-phenylbenzenecarbothioamide has attracted the attention of researchers due to its potent psychoactive effects. It has been used in a variety of scientific studies to investigate the mechanisms of action of synthetic cannabinoids and their effects on the brain. One study published in the journal Psychopharmacology found that 4-fluoro-N-phenylbenzenecarbothioamide was more potent than THC, the active ingredient in marijuana, in producing psychoactive effects in mice.
Propiedades
Número CAS |
1629-19-2 |
|---|---|
Nombre del producto |
4-fluoro-N-phenylbenzenecarbothioamide |
Fórmula molecular |
C13H10FNS |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
4-fluoro-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H10FNS/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) |
Clave InChI |
LQKYDGGOSBFZDI-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)F)S |
SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)F |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)F |
Otros números CAS |
1629-19-2 |
Sinónimos |
4-fluoro-N-phenyl-benzenecarbothioamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)











![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)